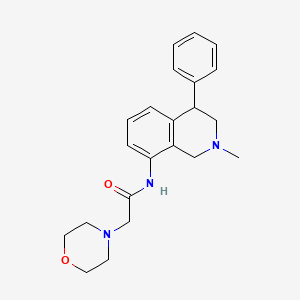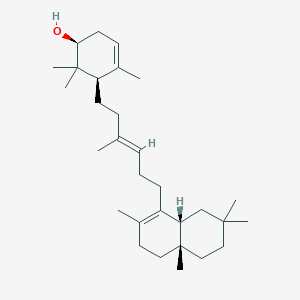
Camelliol A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: 山茶醇A可以通过氧化鲨烯的环化合成。 该过程涉及使用特定的酶,如氧化鲨烯环化酶,它促进单环结构的形成 . 反应条件通常包括一个受控的环境,具有精确的温度和pH值,以确保前体分子的正确折叠和环化。
工业生产方法: 山茶醇A的工业生产尚未得到广泛记载,但可以推断,大规模合成将涉及利用基因工程微生物或植物进行生物技术方法,以产生环化所需的酶。这种方法将允许有效且可持续地生产山茶醇A。
化学反应分析
反应类型: 山茶醇A会经历各种化学反应,包括氧化、还原和取代
常见试剂和条件:
氧化: 常用的氧化剂,如高锰酸钾或三氧化铬,可用于氧化山茶醇A,导致形成各种氧化衍生物。
还原: 还原剂,如氢化锂铝或硼氢化钠,可用于还原山茶醇A,导致形成还原的三萜类衍生物。
取代: 取代反应可以使用卤素或烷基化剂等试剂进行,以将新的官能团引入山茶醇A分子中。
主要产物:
科学研究应用
化学: 山茶醇A被用作模型化合物来研究三萜类的环化机制。 其独特的结构提供了对三萜类生物合成中所涉及的酶促过程的见解 .
生物学: 在生物学研究中,山茶醇A因其潜在的抗菌和抗炎特性而受到研究。 在初步研究中,它显示出抑制某些细菌生长和减少炎症的潜力 .
医学: 山茶醇A的潜在治疗应用正在被探索,特别是在治疗炎症性疾病和感染方面。 其独特的结构和生物活性使其成为药物开发的候选者 .
作用机制
山茶醇A的作用机制涉及其与特定分子靶标和途径的相互作用。据信,它通过调节参与炎症和微生物过程的酶和受体的活性来发挥其作用。 确切的分子靶标和途径仍在研究中,但初步研究表明山茶醇A可能抑制参与炎症介质生物合成的关键酶 .
相似化合物的比较
类似化合物:
山茶醇B: 另一种具有双环体系的非完全环化的三萜醇.
山茶醇C: 从茶花油中分离得到的另一个三环三萜醇.
艾菊醇A: 一种已知的具有类似结构特征的单环三萜醇.
独特性: 山茶醇A因其单环体系而独一无二,这使它区别于其他通常具有更复杂环结构的三萜类化合物。 这种独特的特征使山茶醇A成为研究三萜类环化早期阶段和探索其潜在生物活性的重要化合物 .
属性
CAS 编号 |
220359-69-3 |
|---|---|
分子式 |
C30H50O |
分子量 |
426.7 g/mol |
IUPAC 名称 |
(1S,5R)-5-[(E)-6-[(4aR,8aR)-2,4a,7,7-tetramethyl-3,4,5,6,8,8a-hexahydronaphthalen-1-yl]-3-methylhex-3-enyl]-4,6,6-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C30H50O/c1-21(12-14-25-23(3)13-15-27(31)29(25,6)7)10-9-11-24-22(2)16-17-30(8)19-18-28(4,5)20-26(24)30/h10,13,25-27,31H,9,11-12,14-20H2,1-8H3/b21-10+/t25-,26+,27+,30+/m1/s1 |
InChI 键 |
HRQSDUTTZIHWJQ-FEHKDBFISA-N |
手性 SMILES |
CC1=C([C@@H]2CC(CC[C@@]2(CC1)C)(C)C)CC/C=C(\C)/CC[C@@H]3C(=CC[C@@H](C3(C)C)O)C |
规范 SMILES |
CC1=C(C2CC(CCC2(CC1)C)(C)C)CCC=C(C)CCC3C(=CCC(C3(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



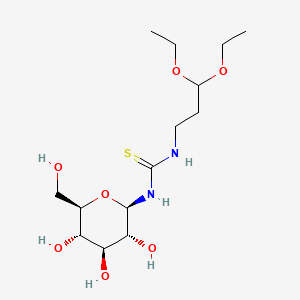
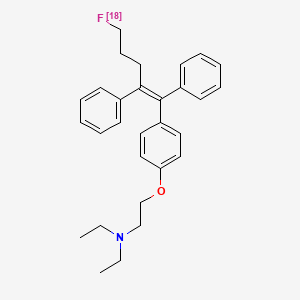


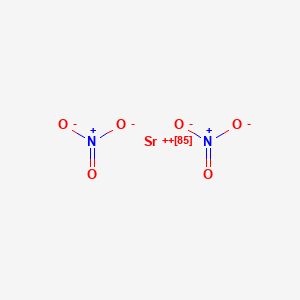
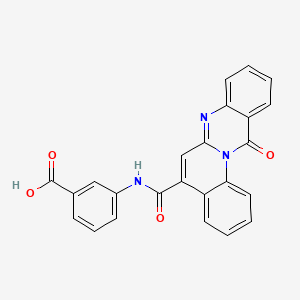
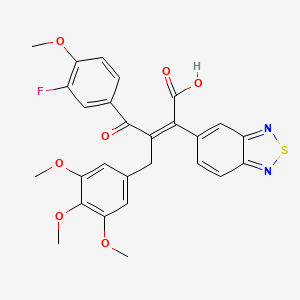

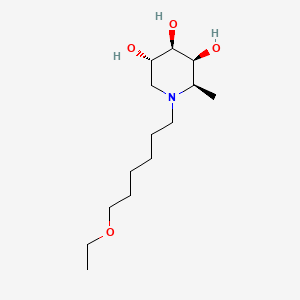
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
